Potency Against Pyrimethamine-Resistant P. falciparum
In a focused library of naphthyl-bearing 1,2,3-triazoles (4a–t), compounds 4m, 4n, and 4t demonstrated approximately 3.0-fold superior in vitro antiplasmodial activity compared to the clinical antifolate pyrimethamine against the pyrimethamine-resistant strain of Plasmodium falciparum [1]. The same compounds were also active against the pyrimethamine-sensitive strain, and mechanistic studies confirmed inhibition of parasite dihydrofolate reductase (PfDHFR) [1]. None of the synthesized triazoles exhibited cytotoxicity toward HEK-293 human embryonic kidney cells, indicating a favorable selectivity window for the chemotype [1][2].
| Evidence Dimension | In vitro antiplasmodial potency (fold-change vs. pyrimethamine) |
|---|---|
| Target Compound Data | Compounds 4m, 4n, 4t: ~3.0-fold superior to pyrimethamine (exact IC50 values reported in the primary publication) |
| Comparator Or Baseline | Pyrimethamine (standard clinical antifolate antimalarial) |
| Quantified Difference | ~3.0-fold greater potency against pyrimethamine-resistant P. falciparum strain |
| Conditions | In vitro culture of pyrimethamine-sensitive and pyrimethamine-resistant P. falciparum strains; PfDHFR enzyme inhibition assay; cytotoxicity assessed in HEK-293 cell line |
Why This Matters
A 3-fold potency gain over an established clinical agent in a resistant strain context flags this chemotype as a viable starting point for antimalarial lead optimization, directly informing procurement decisions for drug discovery programs targeting antifolate-resistant malaria.
- [1] Balabadra, S., Kotni, M. K., Manga, V., Allanki, A. D., Prasad, R., & Sijwali, P. S. (2017). Synthesis and evaluation of naphthyl bearing 1,2,3-triazole analogs as antiplasmodial agents, cytotoxicity and docking studies. Bioorganic & Medicinal Chemistry, 25(1), 221–232. View Source
- [2] Balabadra, S. et al. (2017) – PubMed abstract confirming cytotoxicity assessment in HEK-293 cells. PMID: 27816268. View Source
